4-Methoxy Fenretinide-d4
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Overview
Description
4-Methoxy Fenretinide-d4 is a deuterated analogue of 4-Methoxy Fenretinide, a synthetic retinoid derivative. This compound is primarily used in scientific research to study metabolic pathways and mechanisms of action due to its stable isotope labeling. The molecular formula of this compound is C27H31D4NO2, and it has a molecular weight of 409.61 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy Fenretinide-d4 involves the incorporation of deuterium atoms into the structure of 4-Methoxy Fenretinide. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. This includes the use of high-purity deuterated reagents and advanced analytical techniques to monitor the incorporation of deuterium.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy Fenretinide-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
4-Methoxy Fenretinide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and the study of reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and transformations of retinoid compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in the production of retinoid-based drugs .
Mechanism of Action
The mechanism of action of 4-Methoxy Fenretinide-d4 involves its interaction with retinoid receptors and other molecular targets. It inhibits the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. This includes the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. The compound selectively accumulates in certain tissues, such as breast tissue, enhancing its therapeutic potential .
Comparison with Similar Compounds
4-Methoxy Fenretinide-d4 is compared with other similar compounds, such as:
4-Hydroxyphenyl Retinamide (Fenretinide): A non-deuterated analogue with similar anticancer properties but different pharmacokinetic profiles.
All-trans-Retinoic Acid: A naturally occurring retinoid with broader biological activity but less specificity for cancer cells.
N-(4-Methoxyphenyl) Retinamide: Another synthetic retinoid with similar chemical structure but different biological effects
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies, providing valuable insights into its mechanisms of action and therapeutic potential.
Properties
Molecular Formula |
C27H35NO2 |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-methoxyphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C27H35NO2/c1-20(12-17-25-22(3)11-8-18-27(25,4)5)9-7-10-21(2)19-26(29)28-23-13-15-24(30-6)16-14-23/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,28,29)/b10-7+,17-12+,20-9+,21-19+/i13D,14D,15D,16D |
InChI Key |
DBQHWMPFMCOGIW-NDPFRIDVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])OC)[2H] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC)C)C |
Origin of Product |
United States |
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